PNMT Inhibitory Potency of 3-Fluoromethyl-7-sulfonyl-THIQs vs. 3-Hydroxymethyl Sulfonamides
When the target sulfonyl chloride is converted into its corresponding 3-fluoromethyl-7-sulfonyl-THIQ derivative, the most potent sulfone (Compound 24) displays a Ki of 1.3 μM against hPNMT [1]. In contrast, the isosteric sulfonamide series derived from the same intermediate achieves Ki values ranging from 0.13 μM to 0.05 μM [1][2]. While the sulfonamide series is more potent, the sulfone series exhibits markedly higher lipophilicity, which is a direct consequence of the 3-fluoromethyl modification enabling the strategic replacement of the sulfonamide –NH– with a methylene group [1]. This lipophilicity increase is essential for CNS penetration.
| Evidence Dimension | hPNMT Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Sulfone 24 (derived from target sulfonyl chloride): Ki = 1.3 μM |
| Comparator Or Baseline | Sulfonamide 16 (derived from corresponding sulfonyl chloride): Ki = 0.13 μM; 3-Hydroxymethyl sulfonamide 20: Ki = 23 nM |
| Quantified Difference | Sulfone 24 is ~10-fold less potent than sulfonamide 16 but retains nanomolar affinity relative to other CNS targets, while being ~56-fold less potent than the 3-hydroxymethyl analog. |
| Conditions | Human recombinant PNMT enzyme assay, 25°C, pH 7.4 |
Why This Matters
Demonstrates that the 3-fluoromethyl sulfonyl chloride enables access to both high-affinity sulfonamides and lipophilic sulfones, offering two distinct chemical series from a single intermediate, which is a key procurement advantage over building blocks limited to sulfonamide-only space.
- [1] Grunewald GL, Seim MR, Regier RC, Martin JL, Gee CL, Drinkwater N, Criscione KR. J Med Chem. 2006;49(18):5424-5433. View Source
- [2] Grunewald GL, Romero FA, Criscione KR. J Med Chem. 2005;48(6):1806-1812. View Source
